

# Spectroscopic Analysis of 5-(2-Methoxyphenyl)pyridin-3-ol: A Technical Guide

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## Compound of Interest

Compound Name: 5-(2-Methoxyphenyl)pyridin-3-ol

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Disclaimer: Spectroscopic data for the specific molecule **5-(2-Methoxyphenyl)pyridin-3-ol** is not readily available in the public domain. This guide presents a compilation of spectroscopic data for structurally related isomers and analogous compounds to provide a reference framework for researchers. The experimental protocols provided are general and applicable to the analysis of such aromatic heterocyclic compounds.

## Introduction

**5-(2-Methoxyphenyl)pyridin-3-ol** is a heterocyclic compound of interest in medicinal chemistry and materials science due to its biphenyl-like structure containing a pyridine core. The presence of the methoxy and hydroxyl functional groups, along with the nitrogen atom in the pyridine ring, allows for a range of intermolecular interactions and potential biological activity. This guide provides an overview of the expected spectroscopic characteristics of **5-(2-Methoxyphenyl)pyridin-3-ol** based on data from closely related analogues, and outlines the standard experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Predicted and Comparative Spectroscopic Data

Due to the absence of specific data for **5-(2-Methoxyphenyl)pyridin-3-ol**, the following tables summarize spectroscopic information for structurally similar compounds. This comparative data can be used to predict the spectral characteristics of the target molecule.

## <sup>1</sup>H and <sup>13</sup>C NMR Data of Related Compounds

Table 1: <sup>1</sup>H NMR Spectroscopic Data of Analogous Compounds

Compound	Solvent	Chemical Shifts ( $\delta$ , ppm) and Coupling Constants (J, Hz)
2-(2-Methoxyphenyl)pyridine	CDCl <sub>3</sub>	8.74 – 8.66 (m, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.75 (dd, J = 7.6, 1.6 Hz, 1H), 7.69 (td, J = 7.6, 2.0 Hz, 1H), 7.41 – 7.33 (m, 1H), 7.23 – 7.23 (m, 1H), 7.08 (td, J = 7.6, 0.8 Hz, 1H), 7.00 (d, J = 8.4 Hz, 1H), 3.84 (s, 3H)
2-(3-Methoxyphenyl)pyridine	CDCl <sub>3</sub>	8.71 – 8.66 (m, 1H), 7.76 – 7.67 (m, 2H), 7.59 (dd, J = 2.4, 1.6 Hz, 1H), 7.56 – 7.51 (m, 1H), 7.37 (t, J = 8.0 Hz, 1H), 7.24 – 7.18 (m, 1H), 6.97 (m, J = 8.4, 2.8, 1.0 Hz, 1H), 3.88 (s, 3H)
2-(4-Methoxyphenyl)pyridine	CDCl <sub>3</sub>	8.70 – 8.64 (m, 1H), 8.05 – 7.90 (m, 2H), 7.75 – 7.60 (m, 2H), 7.23 – 7.12 (m, 1H), 7.07 – 6.97 (m, 2H), 3.87 (s, 3H)

Table 2: <sup>13</sup>C NMR Spectroscopic Data of Analogous Compounds

Compound	Solvent	Chemical Shifts ( $\delta$ , ppm)
2-(2-Methoxyphenyl)pyridine	CDCl <sub>3</sub>	156.8, 156.0, 149.3, 135.6, 131.1, 129.9, 129.0, 125.1, 121.6, 121.0, 111.2, 55.5
2-(3-Methoxyphenyl)pyridine	CDCl <sub>3</sub>	160.0, 157.1, 149.5, 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, 111.9, 55.3
2-(4-Methoxyphenyl)pyridine	CDCl <sub>3</sub>	160.3, 157.0, 149.4, 136.6, 131.9, 128.1, 121.3, 119.7, 114.0, 55.2

## IR and MS Data of Related Compounds

Table 3: IR and MS Spectroscopic Data of an Analogous Compound: 2-Methoxybiphenyl

Spectroscopic Technique	Data
**IR (KBr, cm <sup>-1</sup> ) **	2954, 2833, 1580, 1475, 1418, 1316, 1276, 1210, 1177, 1045, 1021, 856, 782, 720[1]
MS (EI), m/z (relative intensity)	198 (100) [M+], 167 (48), 155 (16), 128 (9)[1]
HR-MS (EI) m/z	calcd for C <sub>14</sub> H <sub>14</sub> O 198.1045, found 198.1032[1]

## Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR, IR, and MS spectra for an organic compound like **5-(2-Methoxyphenyl)pyridin-3-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{MeOD}$ ). The choice of solvent will depend on the solubility of the compound and the desired chemical shifts.
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the spectrometer for the specific sample.
  - Acquire a standard  $^1\text{H}$  NMR spectrum with a  $90^\circ$  pulse angle.
  - Typical spectral width: -2 to 12 ppm.
  - Number of scans: 16 to 64, depending on the sample concentration.
  - Set the relaxation delay ( $d_1$ ) to 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Typical spectral width: 0 to 200 ppm.
  - Number of scans: 1024 or more, as  $^{13}\text{C}$  has a low natural abundance.
  - Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data if needed.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase and baseline correct the resulting spectrum.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
  - Integrate the  $^1\text{H}$  NMR signals and determine the chemical shifts and coupling constants.
  - Determine the chemical shifts of the  $^{13}\text{C}$  NMR signals.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
- Spectrum Acquisition:
  - Record a background spectrum of the empty ATR crystal.
  - Apply pressure to ensure good contact between the sample and the crystal.
  - Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
  - The background spectrum is automatically subtracted from the sample spectrum.
  - Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C-H, C=C, C-O).

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

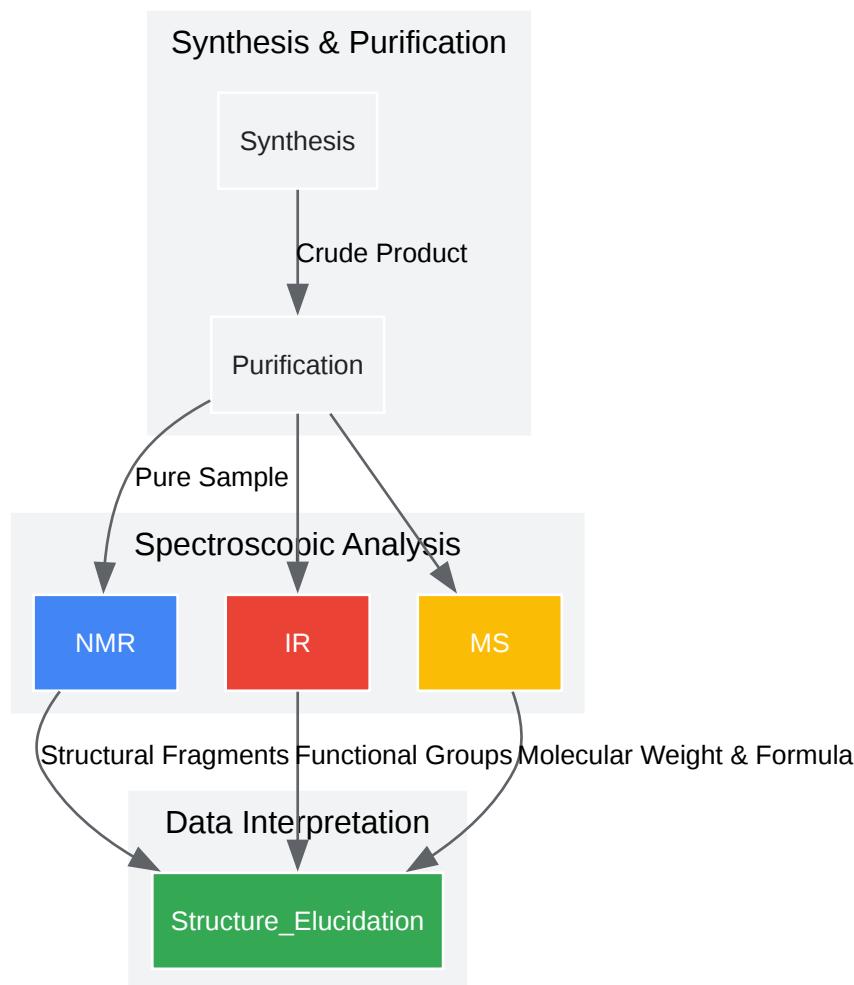
Procedure (High-Resolution Mass Spectrometry - HRMS with ESI):

- Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

- Analysis:
  - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5  $\mu$ L/min).
  - Acquire the mass spectrum in positive or negative ion mode, depending on the analyte. For a pyridinol, both modes can be explored.
  - Set the mass range to scan for the expected molecular ion.
  - Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
- Data Processing:
  - Determine the exact mass of the molecular ion ( $[M+H]^+$  or  $[M-H]^-$ ).
  - Compare the measured exact mass with the calculated theoretical mass to confirm the elemental composition.
  - Analyze the fragmentation pattern to gain structural information.

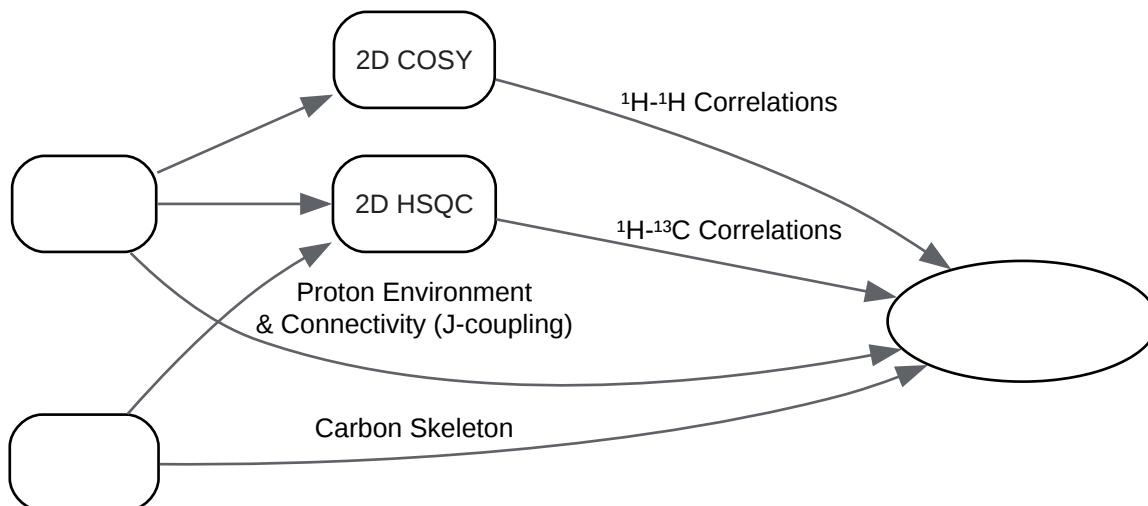
## Visualizations

The following diagrams illustrate the general workflows and logical relationships in spectroscopic analysis.



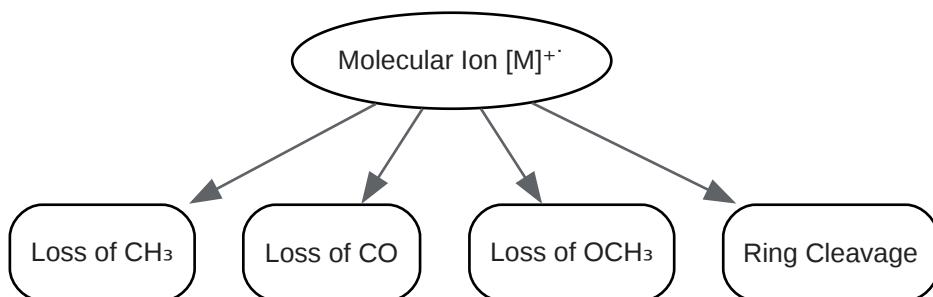
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Caption: General workflow from synthesis to spectroscopic analysis and structure elucidation.



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Caption: Logical relationships in NMR data interpretation for structural analysis.

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Caption: A conceptual diagram of potential mass spectrometry fragmentation pathways.

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## References

- 1. [pstORAGE-ACS-6854636.s3.amazonaws.com](https://pstORAGE-ACS-6854636.s3.amazonaws.com) [pstORAGE-ACS-6854636.s3.amazonaws.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 5-(2-Methoxyphenyl)pyridin-3-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3095229#5-2-methoxyphenyl-pyridin-3-ol-spectroscopic-analysis-nmr-ir-ms>

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